molecular formula C12H16N2OS B3017096 1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea CAS No. 2415469-52-0

1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea

Cat. No.: B3017096
CAS No.: 2415469-52-0
M. Wt: 236.33
InChI Key: VIKMASMIWIVZEF-UHFFFAOYSA-N
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Description

1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea is a synthetic organic compound characterized by the presence of a thiophene ring and a cyclopropyl group

Preparation Methods

The synthesis of 1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Urea Formation: The final step involves the reaction of the thiophene-cyclopropyl intermediate with an isocyanate to form the urea derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea involves its interaction with specific molecular targets. The thiophene ring and cyclopropyl group allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

1-Prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea can be compared with other thiophene and cyclopropyl-containing compounds:

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene share the thiophene ring but lack the cyclopropyl group.

    Cyclopropyl Ureas: Compounds such as cyclopropylurea and N-cyclopropyl-N’-phenylurea share the cyclopropyl and urea moieties but lack the thiophene ring.

The uniqueness of this compound lies in the combination of these structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-prop-2-enyl-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-2-6-13-11(15)14-9-12(4-5-12)10-3-7-16-8-10/h2-3,7-8H,1,4-6,9H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKMASMIWIVZEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NCC1(CC1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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